2-diazopropane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

2684-60-8 |

|---|---|

Formule moléculaire |

C3H6N2 |

Poids moléculaire |

70.09 g/mol |

Nom IUPAC |

2-diazopropane |

InChI |

InChI=1S/C3H6N2/c1-3(2)5-4/h1-2H3 |

Clé InChI |

IHDRXDWUDBSDAN-UHFFFAOYSA-N |

SMILES |

CC(=[N+]=[N-])C |

SMILES canonique |

CC(=[N+]=[N-])C |

Autres numéros CAS |

2684-60-8 |

Origine du produit |

United States |

Foundational & Exploratory

The Structure and Utility of 2-Diazopropane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Diazopropane ((CH₃)₂CN₂), also known as dimethyldiazomethane, is a highly reactive diazoalkane utilized in organic synthesis as a precursor for the gem-dimethyl carbene and as a 1,3-dipole in cycloaddition reactions. Its utility is marked by its inherent instability and potential toxicity, necessitating careful in-situ generation and handling. This technical guide provides an in-depth overview of the molecular structure, spectroscopic characteristics, and a detailed experimental protocol for the synthesis of this compound. The content herein is supported by data from computational studies and established synthetic methodologies to provide a comprehensive resource for chemical researchers.

Molecular Structure and Properties

This compound is a colorless, flammable, and unstable gas at room temperature.[1] Its structure is characterized by a central carbon atom double-bonded to a terminal, linear dinitrogen moiety and single-bonded to two methyl groups. The molecule exhibits resonance, with contributions from a diazonium ylide form, which influences its reactivity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. Due to its instability, many physical properties like boiling and melting points are not well-defined under standard conditions.

| Property | Value | Reference(s) |

| Molecular Formula | C₃H₆N₂ | [1][2][3][4] |

| Molecular Weight | 70.09 g/mol | [1][2][3][4] |

| CAS Number | 2684-60-8 | [1][2][4] |

| Canonical SMILES | CC(C)=[N+]=[N-] | [2] |

| Appearance | Colorless gas | [1] |

| Key Characteristics | Unstable, toxic, potentially explosive | [4][5] |

Table 1: Key Chemical and Physical Properties of this compound.

Molecular Geometry

Experimental determination of the precise bond lengths and angles of this compound is challenging due to its high reactivity. However, computational studies using methods such as Density Functional Theory (DFT) provide reliable insights into its ground-state geometry.[5][6] The structure is planar with C₂ᵥ symmetry. Representative geometric parameters derived from theoretical calculations are summarized in Table 2. The C-N bond is significantly shorter than a typical C-N single bond, while the N-N bond is longer than a typical N≡N triple bond, reflecting the cumulative nature of the bonding.

| Parameter | Bond/Angle | Representative Calculated Value |

| Bond Length | C=N | ~1.31 Å |

| N≡N | ~1.14 Å | |

| C-C | ~1.48 Å | |

| Bond Angle | C-C-C | ~118° |

| C-C=N | ~121° |

Table 2: Calculated Molecular Geometry of this compound. Values are representative of DFT calculations on diazoalkanes.

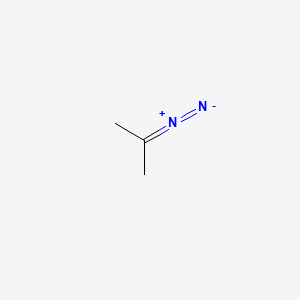

Below is a visualization of the molecular structure of this compound, including its principal resonance contributor.

Spectroscopic Data

Due to its instability, obtaining and publishing high-resolution spectroscopic data for pure this compound is uncommon. The data presented below are predicted values based on typical ranges for the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The high symmetry of this compound simplifies its expected NMR spectra.

| Spectrum | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| ¹H NMR | ~1.2 - 1.5 ppm | Singlet (s) | The six protons of the two methyl groups are chemically and magnetically equivalent. |

| ¹³C NMR | ~20 - 25 ppm | - | Signal for the two equivalent methyl carbons (CH₃). |

| ~30 - 40 ppm | - | Signal for the quaternary diazo carbon (C=N₂). Quaternary carbons typically show weaker signals. |

Table 3: Predicted ¹H and ¹³C NMR Spectral Data for this compound.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of a diazoalkane is the strong, sharp absorption band corresponding to the asymmetric stretch of the C=N=N functional group.

| Predicted Frequency (cm⁻¹) | Vibration | Intensity |

| ~2900 - 3000 | C-H (sp³) stretch | Medium-Strong |

| ~2040 - 2080 | N≡N asymmetric stretch | Strong, Sharp |

| ~1370 - 1460 | C-H bend | Medium |

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound.

Experimental Protocols

Caution: this compound is volatile, toxic, and potentially explosive. All operations must be conducted in an efficient fume hood behind a safety shield. Glassware with ground glass joints should be avoided where possible to minimize the risk of detonation.[7]

Synthesis of this compound via Oxidation of Acetone (B3395972) Hydrazone

This protocol is adapted from the robust procedure published in Organic Syntheses.[8] It involves the oxidation of acetone hydrazone using yellow mercury(II) oxide in the presence of a catalytic amount of base. The volatile product is isolated by co-distillation with the ether solvent under reduced pressure.

Materials:

-

Acetone hydrazone (15 g, 0.21 mole)

-

Yellow mercury(II) oxide (60 g, 0.27 mole)

-

Anhydrous diethyl ether (100 mL)

-

3 M Potassium hydroxide (B78521) in ethanol (B145695) (4.5 mL)

-

Dry ice and acetone for cooling baths

Apparatus:

-

250-mL two-necked, round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Distillation head with a thermometer

-

Condenser (Dry ice/acetone)

-

Receiver flask (cooled to -78 °C)

-

Vacuum pump and manometer

Workflow Diagram:

Procedure:

-

Apparatus Setup: Assemble the 250-mL two-necked flask with a magnetic stir bar, dropping funnel, and distillation head. Connect the distillation head to the dry ice/acetone condenser, which in turn is connected to the receiver flask cooled to -78 °C in a dry ice/acetone bath. Place the reaction flask in a water bath maintained at room temperature (~20 °C).

-

Charging Reagents: In the reaction flask, place the yellow mercury(II) oxide (60 g), anhydrous diethyl ether (100 mL), and the ethanolic potassium hydroxide solution (4.5 mL).

-

Initiating Reaction: Begin vigorous stirring. Reduce the pressure of the entire system to approximately 250 mm Hg.

-

Addition of Hydrazone: Add the acetone hydrazone (15 g) dropwise from the dropping funnel over a period of about 15-20 minutes. A color change and slight warming may be observed.

-

Distillation and Collection: After the addition is complete, continue stirring and gradually reduce the pressure to 15 mm Hg. The ether and the this compound product will co-distill and condense in the cold receiver flask. The distillation is typically complete within 30 minutes.

-

Storage: The resulting ethereal solution of this compound should be kept cold (at or below -20 °C) and used promptly, as it is unstable and will decompose over time.

Key Reactions and Signaling Pathways

This compound is not involved in biological signaling pathways but is a key intermediate in various synthetic chemical pathways. Its primary mode of reactivity is through 1,3-dipolar cycloaddition.

1,3-Dipolar Cycloaddition with Alkenes

This compound reacts with electron-deficient alkenes to form pyrazoline intermediates. These intermediates can subsequently be decomposed, either thermally or photochemically, to extrude dinitrogen gas (N₂) and yield a cyclopropane (B1198618) ring. This pathway is a valuable method for introducing a gem-dimethylcyclopropyl moiety into a molecule.

This reaction pathway highlights the utility of this compound as a synthetic tool for constructing three-membered rings, which are important structural motifs in many natural products and pharmaceutical agents. The regioselectivity of the initial cycloaddition is often controlled by both steric and electronic factors of the alkene substrate.[8]

Conclusion

This compound is a valuable yet hazardous reagent in the synthetic chemist's toolkit. Its structure, dominated by the reactive diazo functional group, allows for efficient carbene generation and participation in powerful cycloaddition reactions. This guide has provided a detailed overview of its structural and spectroscopic properties, based on established theoretical and predictive methods, alongside a proven experimental protocol for its generation. For researchers in synthetic and medicinal chemistry, a thorough understanding of this reagent's properties and handling requirements is paramount for its safe and effective application in the synthesis of complex molecular architectures.

References

- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Computational Study of Ignored Pericyclic Reactions: Rearrangements of 1,2‐Bis(Diazo)Alkanes to 1,2,3,4‐Tetrazines and Subsequent Fragmentations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT Study of Regio- and Stereoselective 13DC Reaction between Diazopropane and Substituted Chalcone Derivatives: Molecular Docking of Novel Pyrazole Derivatives as Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Discovery and History of 2-Diazopropane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a volatile, red-colored aliphatic diazo compound that has carved a significant niche in organic synthesis since its discovery. Valued for its ability to act as a precursor to the dimethylcarbene intermediate and as a 1,3-dipole, it has been instrumental in the construction of various molecular frameworks, including cyclopropanes and pyrazolines. This technical guide provides a comprehensive overview of the discovery, history, synthesis, properties, and key applications of this compound, with a focus on the experimental and mechanistic details pertinent to research and development.

Discovery and Historical Context

The journey of this compound is intrinsically linked to the pioneering work on diazoalkanes by German chemist Hermann Staudinger. While Peter Griess is credited with the discovery of diazo compounds in 1858, it was Staudinger and his student Jules Gaule who, in 1916, developed a general method for the synthesis of diazoalkanes from the oxidation of hydrazones.[1] This laid the foundational chemistry that would later be adapted for the synthesis of this compound.

The first practical and stable preparation of this compound was later reported as an adaptation of the Staudinger and Gaule method.[1] This improved procedure, involving the oxidation of acetone (B3395972) hydrazone with mercuric oxide in the presence of a basic catalyst, made this compound more accessible for synthetic exploration.[1] Prior to this, reports often described it as a difficult-to-prepare and unstable compound.[1]

Chemical and Physical Properties

This compound is a valuable reagent with distinct properties that are crucial for its handling and application in synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂ | - |

| Molecular Weight | 70.09 g/mol | - |

| Appearance | Red solution in ether | [1] |

| Boiling Point | Decomposes | - |

| Stability | Half-life of 3 hours at 0°C in solution | [1] |

| UV-Vis Absorption | λmax ≈ 500 nm | [1] |

Table 1: Physical and Chemical Properties of this compound

Synthesis of this compound

The most common and reliable method for the laboratory-scale synthesis of this compound is the oxidation of acetone hydrazone.[1]

General Reaction Scheme

Caption: Overall synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from the established literature for the preparation of an ethereal solution of this compound.[1]

Materials:

-

Acetone hydrazone (freshly distilled)

-

Yellow mercuric oxide (HgO)

-

Potassium hydroxide (B78521) (KOH)

-

Diethyl ether (anhydrous)

Equipment:

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Distillation apparatus

-

Receiving flask cooled to -78 °C (dry ice/acetone bath)

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared.

-

In a round-bottom flask, yellow mercuric oxide and diethyl ether are combined. The ethanolic potassium hydroxide solution is then added.

-

The flask is cooled in an ice bath, and freshly distilled acetone hydrazone is added dropwise with vigorous stirring.

-

The reaction mixture is stirred at low temperature.

-

The volatile this compound is co-distilled with ether under reduced pressure and collected in a receiving flask cooled to -78 °C.

-

The resulting red ethereal solution of this compound should be used immediately due to its instability.

Yields: 70-90%[1]

Reaction Mechanism: Oxidation of Acetone Hydrazone

The oxidation of acetone hydrazone with mercuric oxide in the presence of a base is believed to proceed through a step-wise mechanism involving the formation of a mercury-hydrazone intermediate.

Caption: Proposed mechanism for the synthesis of this compound.

Key Reactions and Applications

This compound is a versatile reagent primarily utilized for the generation of dimethylcarbene and for its participation in 1,3-dipolar cycloaddition reactions.

Generation of Dimethylcarbene and Cyclopropanation

Upon thermal or photochemical decomposition, this compound readily loses a molecule of nitrogen to form the highly reactive dimethylcarbene intermediate. This carbene can then react with alkenes to form cyclopropane (B1198618) derivatives.

Caption: Decomposition of this compound and subsequent cyclopropanation.

The photochemical decomposition of diazoalkanes can lead to either singlet or triplet carbene intermediates, which can exhibit different reactivities.[2][3] The singlet carbene is typically involved in stereospecific cyclopropanations, while the triplet carbene can undergo non-stereospecific additions.[2]

1,3-Dipolar Cycloaddition Reactions

This compound can act as a 1,3-dipole and react with various dipolarophiles, such as alkenes, alkynes, and allenes, to form five-membered heterocyclic rings (pyrazolines).[1] These pyrazolines can be valuable synthetic intermediates themselves or can be further transformed, for example, by photolysis to yield cyclopropenes or methylenecyclopropanes.[1]

Caption: 1,3-Dipolar cycloaddition of this compound.

Safety Considerations

This compound is a volatile and potentially explosive compound and should be handled with extreme caution.[1] All operations should be carried out in a well-ventilated fume hood behind a safety shield. Due to its instability, it is typically prepared and used in situ or as a freshly prepared solution.

Conclusion

This compound, a compound with a rich history rooted in the foundational work of Staudinger and Gaule, remains a valuable and versatile reagent in modern organic synthesis. Its utility as a precursor to dimethylcarbene for cyclopropanations and its participation in 1,3-dipolar cycloadditions have enabled the synthesis of a wide array of complex molecules. A thorough understanding of its synthesis, properties, and reactivity, as detailed in this guide, is essential for its safe and effective application in research and development, particularly in the fields of medicinal chemistry and drug discovery where the construction of novel molecular scaffolds is paramount.

References

2-Diazopropane: A Comprehensive Technical Guide

Abstract: 2-Diazopropane (C₃H₆N₂) is a volatile and highly reactive diazoalkane. Primarily utilized in organic synthesis as a precursor to the gem-dimethyl carbene, it is a potent reagent for the construction of cyclopropane (B1198618) rings and other heterocyclic systems through 1,3-dipolar cycloaddition reactions.[1][2] Its utility is, however, counterbalanced by its inherent instability and potential toxicity, necessitating specialized handling procedures.[1] This guide provides an in-depth overview of the core physical properties, spectroscopic data, a detailed experimental protocol for its synthesis, and key applications for researchers in organic chemistry and drug development.

Physical and Spectroscopic Properties

This compound is a gas at room temperature and is typically prepared and used as a dilute solution in a solvent like diethyl ether.[2] It is characterized by its high reactivity and thermal instability. The compound's decay in solution follows first-order kinetics, with a reported half-life of approximately three hours at 0°C.[1]

Physical Data

The known physical properties of this compound are summarized in the table below. Data is limited due to the compound's instability.

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂ | [3][4] |

| Molecular Weight | 70.09 g/mol | [5] |

| Appearance | Gas at room temperature; typically used as a solution in ether | [2] |

| Boiling Point | -31.2 °C (at 14 Torr) | [3] |

| Density | 0.8389 g/cm³ | [3] |

| Ionization Potential | 7.88 eV | [6] |

| Stability | Half-life (t½) = 3 hours at 0°C | [1] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in the literature, likely due to its high reactivity and instability, which complicates isolation and analysis. However, characteristic spectral features can be predicted based on its structure and data from analogous diazo compounds.

| Spectrum Type | Predicted/Observed Features | Reference/Rationale |

| UV-Visible | λmax ≈ 500 nm (in ether) | [1] |

| Infrared (IR) | Strong, sharp N≡N stretch at ~2050-2100 cm⁻¹ | Based on characteristic diazo group absorption. |

| ¹H NMR | Singlet at δ ≈ 1.2-1.5 ppm (6H) | The six methyl protons are chemically equivalent. The exact shift is an estimate. Direct NMR is challenging due to instability.[7] |

| ¹³C NMR | Two signals expected: C(CH₃)₂ at δ ≈ 20-30 ppm and C =N₂ at δ ≈ 40-60 ppm | Two unique carbon environments: the two equivalent methyl carbons and the central diazo carbon. |

Synthesis of this compound

The most reliable and widely cited method for the preparation of this compound is the base-catalyzed oxidation of acetone (B3395972) hydrazone with yellow mercury(II) oxide. The following protocol is adapted from Organic Syntheses.[1]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Detailed Protocol

Caution: this compound is volatile, presumably toxic, and potentially explosive. This procedure must be performed in a well-ventilated fume hood behind a safety screen. All glassware should be inspected for cracks, and ground-glass joints should be avoided where possible to minimize friction.[1]

-

Apparatus Setup: A 250 mL two-necked, round-bottomed flask is placed in a room-temperature water bath and equipped with a magnetic stirrer, a dropping funnel, and a distillation head fitted with a thermometer. The distillation head is connected via a dry-ice/acetone condenser to a receiver flask cooled to -78°C.

-

Charging the Flask: The reaction flask is charged with yellow mercury(II) oxide (60 g, 0.27 mol), diethyl ether (100 mL), and a 3 M solution of potassium hydroxide (B78521) in ethanol (B145695) (4.5 mL).[1]

-

Reaction Initiation: The pressure in the system is reduced to approximately 250 mm Hg. With vigorous stirring, freshly distilled acetone hydrazone (15 g, 0.21 mol) is added dropwise from the dropping funnel. The boiling of the ether under reduced pressure provides sufficient cooling.[1]

-

Distillation and Collection: After the addition is complete, the pressure is further reduced to 15 mm Hg. This compound co-distills with the ether and is collected in the cooled receiver as a cherry-red solution. The yield is typically between 70-90%.[1]

-

Storage and Quantification: The resulting ether solution of this compound is highly unstable and should be used immediately. Its concentration (typically around 2 M) can be determined spectrometrically by its visible absorption band at 500 nm or through nitrogen evolution upon quenching with acetic acid.[1]

Chemical Reactivity and Applications

This compound is a valuable reagent for generating the gem-dimethyl carbene intermediate, which readily participates in cycloaddition reactions. Its primary application is in the synthesis of gem-dimethyl substituted cyclopropanes and related heterocyclic compounds.[1][8]

Key Reaction Pathways

The most common transformations involving this compound are 1,3-dipolar additions to unsaturated systems. The initial adducts, pyrazolines, can subsequently be photolyzed or thermolyzed to extrude nitrogen gas and form the final cyclopropane product.[1]

Caption: Key cycloaddition reactions of this compound.

These reactions are fundamental in synthetic chemistry for creating sterically hindered three-membered rings, which are valuable motifs in pharmaceuticals and natural products. The orientation of the addition can be sensitive to steric effects on the substrate.[1]

Handling and Safety Precautions

This compound is an energetic compound with significant hazards. Its handling requires strict safety protocols.

-

Toxicity and Volatility: The compound is volatile and presumed to be highly toxic. All manipulations must be conducted in a certified chemical fume hood.[1]

-

Explosion Hazard: Like its homolog diazomethane, this compound is explosive, especially in the neat, gaseous, or solid state. It is sensitive to shock, friction (e.g., ground-glass joints), and high temperatures.[7] It should always be handled as a dilute solution.

-

Decomposition: The compound decomposes, releasing nitrogen gas. This can lead to pressure buildup in sealed containers. Solutions should be kept cold (≤ 0°C) and used promptly after preparation.[1]

-

Quenching: Excess this compound should be quenched carefully by the slow addition of a proton source, such as acetic acid, in a well-ventilated area.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound CAS#: 2684-60-8 [amp.chemicalbook.com]

- 4. This compound CAS#: 2684-60-8 [m.chemicalbook.com]

- 5. Diazopropane | C3H6N2 | CID 12224242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. api.pageplace.de [api.pageplace.de]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

An In-depth Technical Guide to the Chemical Reactivity of 2-Diazopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 2-diazopropane, a versatile and highly reactive diazoalkane. This document details its synthesis, stability, and key reactions, including cycloadditions, insertions, and rearrangements. Experimental protocols, quantitative data, and mechanistic diagrams are provided to serve as a valuable resource for researchers in organic synthesis and drug development.

Synthesis and Stability of this compound

This compound is a volatile and potentially explosive compound that is typically prepared and used in situ as a solution in an ethereal solvent. Its synthesis is most commonly achieved through the oxidation of acetone (B3395972) hydrazone.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a well-established procedure in Organic Syntheses.

Materials:

-

Acetone hydrazone

-

Yellow mercury(II) oxide

-

Potassium hydroxide (B78521)

-

Diethyl ether

Procedure:

-

A solution of potassium hydroxide in ethanol is prepared.

-

In a round-bottom flask equipped with a stirrer, dropping funnel, and distillation apparatus, yellow mercury(II) oxide and diethyl ether are combined.

-

The ethanolic potassium hydroxide solution is added to the flask.

-

The apparatus is connected to a vacuum source, and the pressure is reduced.

-

Acetone hydrazone is added dropwise to the stirred mixture.

-

This compound co-distills with the ether and is collected in a cold trap.

Yields: 70-90%

Stability: this compound is unstable, with a reported half-life of 3 hours at 0°C.[1] Solutions should be used immediately after preparation and kept cold.

Core Reactivity of this compound

This compound serves as a valuable source of the gem-dimethyl group in organic synthesis. Its reactivity is dominated by cycloaddition reactions, insertions into C-H bonds, and the potential for rearrangement reactions of its derivatives.

1,3-Dipolar Cycloaddition Reactions

As a 1,3-dipole, this compound readily undergoes [3+2] cycloaddition reactions with a variety of dipolarophiles, including alkenes and alkynes, to form five-membered heterocyclic rings known as pyrazolines.[1]

N

/ ||

C(CH3)2 N CH-R2

/

CH-R1

>]; }

"this compound" -> "TS" [label="1,3-Dipole"]; "Alkene" -> "TS" [label="Dipolarophile"]; "TS" -> "Pyrazoline" [label="Concerted [3+2] Cycloaddition"]; }

The reaction is typically concerted and stereospecific. The resulting 1-pyrazolines can often be isolated but are sometimes unstable and may isomerize to the more stable 2-pyrazolines.

Formation of Cyclopropanes

The pyrazoline adducts formed from the cycloaddition of this compound can be converted to cyclopropane (B1198618) derivatives through the extrusion of nitrogen gas, most commonly via photolysis. This two-step sequence provides an effective method for the synthesis of gem-dimethylcyclopropanes.

Quantitative Data for Cycloaddition and Cyclopropanation Reactions:

| Dipolarophile | Product(s) | Yield (%) | Reference |

| Alkenes | |||

| (E)-Benzylidene-N-arylsuccinimide | Spiro-pyrazoline | Good | [2] |

| (E)-Benzylidene-N-arylmethylsuccinimide | Spiro-pyrazoline | 70-75 | [2] |

| Methyl buta-2,3-dienoate | 4-Alkylidene-1-pyrazoline and spiran | - | [3] |

| γ,γ-Disubstituted allenic esters | 3-Isopropylidene-1-pyrazoline | Good | [3] |

| Alkynes | |||

| Various terminal and internal alkynes | Pyrazoles (after isomerization) | Moderate to High | [4] |

Note: Yields can vary significantly based on substrate and reaction conditions. This table provides a summary of reported yields.

C-H Insertion Reactions

In addition to cycloadditions, the carbene generated from the decomposition of this compound can undergo insertion into C-H bonds. This can sometimes be a competing side reaction during cyclopropanation attempts. The reaction is favored by thermal decomposition of the pyrazoline intermediate.[5]

Wolff Rearrangement

While this compound itself does not undergo the Wolff rearrangement, α-diazoketones derived from reactions involving diazo compounds can undergo this important rearrangement. The Wolff rearrangement involves the conversion of an α-diazoketone into a ketene (B1206846) via a 1,2-rearrangement, with the extrusion of nitrogen gas. This reaction can be induced thermally, photochemically, or by using a metal catalyst such as silver(I) oxide.[6][7]

The resulting highly reactive ketene can be trapped by various nucleophiles to generate carboxylic acid derivatives, or it can participate in [2+2] cycloaddition reactions.[6]

Applications in Drug Development and Natural Product Synthesis

The gem-dimethylcyclopropane motif is a valuable structural element in medicinal chemistry.[8] It can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates. This compound, as a direct precursor to this moiety, has potential applications in the synthesis of complex bioactive molecules.

While direct applications of this compound in the synthesis of marketed drugs are not extensively documented due to its hazardous nature, the gem-dimethylcyclopropane unit it can introduce is present in a number of biologically active compounds. For instance, the cyclopropane ring is a key feature in several natural products and pharmaceuticals, and synthetic strategies often involve the introduction of this group at a key step. The reactions of this compound provide a direct, albeit challenging, route to such structures.

The development of safer, in situ generation methods for non-stabilized diazoalkanes like this compound is an active area of research, which may broaden its applicability in drug discovery and development.

Spectroscopic Data of Reaction Products

The characterization of the products from this compound reactions relies heavily on spectroscopic methods.

Pyrazolines:

-

1H NMR: The protons on the pyrazoline ring typically exhibit characteristic signals. For example, in 3,3-dimethyl-1-pyrazolines, the methylene (B1212753) protons of the ring often appear as an AB quartet.[3]

-

13C NMR: The carbon atoms of the pyrazoline ring, including the quaternary carbon bearing the gem-dimethyl groups, show distinct chemical shifts.[3]

-

IR Spectroscopy: A characteristic C=N stretching vibration is typically observed in the range of 1550-1620 cm-1.[9][10]

gem-Dimethylcyclopropanes:

-

1H NMR: The protons of the cyclopropane ring are highly shielded and appear at unusually high field (typically 0.2-1.5 ppm). The gem-dimethyl groups will appear as singlets.

-

13C NMR: The carbon atoms of the cyclopropane ring are also shielded. The gem-dimethyl carbons will have characteristic shifts.

-

IR Spectroscopy: C-H stretching vibrations of the cyclopropane ring are observed at higher frequencies (around 3050 cm-1) than for typical alkanes.[1]

Conclusion

This compound is a highly reactive and useful reagent for the introduction of the gem-dimethylcyclopropane group into organic molecules. Its chemistry is dominated by 1,3-dipolar cycloaddition reactions to form pyrazolines, which can be subsequently converted to cyclopropanes. While its instability and potential hazards require careful handling, the development of in situ generation methods continues to make it an attractive tool for synthetic chemists. For researchers in drug development, understanding the reactivity of this compound and similar diazo compounds opens up possibilities for the synthesis of novel molecular scaffolds with potentially enhanced pharmacological properties.

References

- 1. Cyclopropane, 1,1-dimethyl- [webbook.nist.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Beyond Reppe: Building Substituted Benzenes via [2+2+2] Cycloadditions of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Wolff-Rearrangement [organic-chemistry.org]

- 7. electrophilic rearrangements [employees.csbsju.edu]

- 8. drughunter.com [drughunter.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to the Electronic Structure of Aliphatic Diazo Compounds

For Researchers, Scientists, and Drug Development Professionals

Aliphatic diazo compounds, characterized by the R₂C=N₂ functional group, are highly versatile reagents in organic synthesis, renowned for their utility in forming carbon-carbon and carbon-heteroatom bonds. Their unique reactivity, which includes 1,3-dipolar cycloadditions and serving as precursors to carbenes, is a direct consequence of their distinct electronic structure. This guide provides an in-depth analysis of the bonding, molecular orbitals, and spectroscopic properties of these compounds, offering a foundational understanding for their application in research and development.

Core Electronic Structure and Bonding

The electronic nature of the diazo group is best described through a series of resonance structures, which illustrate the delocalization of π-electron density across the carbon and two nitrogen atoms. The two primary resonance contributors depict a separation of charge, rendering the molecule a classic 1,3-dipole.[1]

-

Structure A (R₂C⁻-N⁺≡N): This form highlights the nucleophilic character of the α-carbon, which bears a lone pair and a negative formal charge.[2] The nitrogen atoms are represented with a triple bond.

-

Structure B (R₂C=N⁺=N⁻): This structure shows a double bond between the carbon and the adjacent nitrogen, and another double bond between the two nitrogen atoms.[3]

This zwitterionic nature is fundamental to their chemistry. The terminal nitrogen atom is electrophilic, while the carbon atom is nucleophilic, allowing the molecule to react with a wide array of electrophiles and nucleophiles.[4] The simplest aliphatic diazo compound, diazomethane (B1218177) (CH₂N₂), has a C₂ᵥ symmetry. The carbon atom is sp² hybridized, leading to a planar arrangement of the CH₂ group.[5]

Quantitative Data: Molecular Geometry of Diazomethane

The geometry of diazomethane has been determined through microwave spectroscopy and computational studies. The linear arrangement of the C-N-N fragment is a key structural feature.

| Parameter | Experimental Value | Computational Value (CASPT3) |

| C-N Bond Length | 1.300 Å[6] | 1.325 Å[7] |

| N-N Bond Length | 1.139 Å[6] | 1.150 Å[7] |

| C-H Bond Length | 1.075 Å[6] | 1.082 Å[7] |

| H-C-H Bond Angle | 126.0°[6] | 126.3°[7] |

| C-N-N Bond Angle | ~180°[6] | 180°[7] |

Frontier Molecular Orbital (FMO) Analysis

The reactivity of aliphatic diazo compounds is elegantly explained by Frontier Molecular Orbital (FMO) theory, which focuses on the interactions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8][9]

-

HOMO: In diazomethane, the HOMO is a non-bonding, three-center π-type orbital with its largest coefficient on the carbon atom and the terminal nitrogen atom.[5] This high-energy, carbon-centric orbital is responsible for the nucleophilicity of diazo compounds and their participation in reactions with electrophiles.

-

LUMO: The LUMO is a π* anti-bonding orbital, also delocalized over the C-N-N framework. It can accept electrons from nucleophiles.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap.[10] This gap correlates with the compound's stability and dictates the energy required for electronic excitation, which is observable in UV-Vis spectroscopy.[11] A smaller gap generally implies higher reactivity.[10]

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and electronic analysis of aliphatic diazo compounds.

Infrared (IR) Spectroscopy

The most prominent feature in the IR spectrum of a diazo compound is an intense absorption band corresponding to the asymmetric stretching vibration (ν_as) of the C=N=N group.[12] This band appears in a relatively uncongested region of the spectrum, making it a powerful diagnostic tool.[13] Its position is sensitive to the electronic nature of the substituents on the diazo carbon.

Quantitative Data: Characteristic IR Frequencies

| Compound | C=N=N Asymmetric Stretch (ν_as) (cm⁻¹) | Comments |

| Diazomethane (CH₂N₂) | 2102.2[13] | Strongest band in the spectrum.[13] |

| Ethyl Diazoacetate | ~2105 | Electron-withdrawing group slightly increases frequency. |

| Diazoketones (general) | 2083 - 2119[12] | Position influenced by conjugation with the carbonyl group. |

| Diphenyldiazomethane | ~2040[14] | Conjugation with phenyl rings lowers the frequency. |

UV-Visible Spectroscopy

Most simple aliphatic diazo compounds are colored (typically yellow) due to electronic transitions from the HOMO to the LUMO that absorb light in the visible or near-UV region.[3] The absorption maximum (λ_max) is highly dependent on the substituents. Donor-acceptor diazo compounds, for instance, exhibit a bathochromic (red) shift in their absorption band into the visible light region.[15]

Quantitative Data: UV-Vis Absorption Maxima

| Compound | λ_max (nm) | Solvent |

| Diazomethane | 410[3] | Diethyl ether |

| Donor-Acceptor Diazo Compounds | >400[15] | Varies |

| Acceptor-Only Diazoalkanes | <300[16] | Acetonitrile |

Photoelectron Spectroscopy (PES)

Ultraviolet Photoelectron Spectroscopy (UPS) provides direct experimental evidence for the molecular orbital energy levels of a molecule. By irradiating a molecule with high-energy photons (typically from a He discharge lamp), electrons are ejected. Analyzing the kinetic energy of these photoelectrons allows for the determination of the ionization energies, which, according to Koopman's theorem, approximate the energies of the occupied molecular orbitals. This technique is invaluable for validating theoretical MO models of diazo compounds.

Electronic Structure and Reactivity Pathways

The electronic properties—specifically the high-energy, carbon-centered HOMO—dictate the primary reactivity pathways of aliphatic diazo compounds. They can act as nucleophiles, participate in 1,3-dipolar cycloadditions, or lose dinitrogen gas (N₂) upon thermolysis or photolysis to generate highly reactive carbene intermediates.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. youtube.com [youtube.com]

- 3. Diazomethane - Wikipedia [en.wikipedia.org]

- 4. Lab-scale production of anhydrous diazomethane using membrane separation technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. An Overview of Preparation for Different Azo Compounds | Al-Nahrain Journal of Science [anjs.edu.iq]

- 9. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 10. ossila.com [ossila.com]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Visible Light-Induced Reactions of Diazo Compounds and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chem.libretexts.org [chem.libretexts.org]

Stability and Decomposition of 2-Diazopropane at Room Temperature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Diazopropane (CH₃)₂CN₂, CAS Number 2684-60-8, is a volatile and reactive aliphatic diazo compound. While a valuable reagent in organic synthesis for introducing a gem-dimethyl group, its inherent instability presents significant handling challenges. This technical guide provides an in-depth analysis of the stability and decomposition of this compound at room temperature, consolidating available data on its decomposition kinetics, products, and safe handling protocols. Understanding these characteristics is paramount for its effective and safe utilization in research and development, particularly within the pharmaceutical industry.

Executive Summary

Stability and Decomposition Kinetics

The thermal decomposition of this compound follows first-order kinetics, meaning the rate of decomposition is directly proportional to its concentration.[1]

Quantitative Decomposition Data

| Parameter | Value | Temperature | Reference |

| Half-life (t½) | 3 hours | 0°C | [1] |

| Decomposition Order | First-Order | 0°C | [1] |

While a precise half-life at standard room temperature (25°C) has not been empirically reported in the reviewed literature, it can be estimated to be significantly shorter than at 0°C. The rate of decomposition of diazo compounds is highly temperature-dependent.

Decomposition Pathway

The thermal decomposition of this compound proceeds through the unimolecular elimination of nitrogen gas to generate a highly reactive carbene intermediate, dimethylcarbene.

Caption: Primary decomposition pathway of this compound.

The generated dimethylcarbene is a potent reactive species that can undergo a variety of subsequent reactions, dictating the final product mixture. In the absence of other trapping agents, potential subsequent reactions include:

-

Insertion: Insertion into C-H bonds of solvent or other organic molecules.

-

Cyclopropanation: Addition to any carbon-carbon double bonds present in the reaction mixture.

-

Dimerization: Reaction with another molecule of this compound or another carbene molecule.

Experimental Protocols

Preparation of this compound

A detailed and reliable method for the preparation of this compound is provided in Organic Syntheses.[1] The procedure involves the oxidation of acetone (B3395972) hydrazone with yellow mercury(II) oxide in the presence of a basic catalyst.

Caption: Workflow for monitoring decomposition by gas evolution.

2. Spectroscopic Method (UV-Vis)

The disappearance of the characteristic visible absorption band of this compound (around 500 nm) can be monitored over time using a UV-Vis spectrophotometer with a temperature-controlled cell holder. [1] Logical Flow for UV-Vis Kinetic Study

Caption: Logical workflow for a UV-Vis kinetic study.

Protocol for Decomposition Product Analysis (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for identifying the volatile products of this compound decomposition.

Experimental Workflow for GC-MS Product Analysis

Caption: Workflow for GC-MS analysis of decomposition products.

Safety and Handling

-

Volatility and Toxicity: this compound is a gas at room temperature and is presumed to be toxic. All manipulations must be carried out in a well-ventilated fume hood. [1]* Explosion Hazard: Although not explicitly detailed for this compound, diazo compounds as a class are known to be potentially explosive, especially in concentrated or neat form. Avoid contact with sharp metal edges, ground glass joints, and sources of ignition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. The use of a blast shield is strongly recommended.

-

Storage: Due to its instability, this compound should be prepared fresh and used immediately. If short-term storage is necessary, it should be kept as a dilute solution at or below 0°C, protected from light.

Conclusion

This compound is a highly useful but unstable reagent. Its decomposition at room temperature is rapid, proceeding via a first-order kinetic process to yield nitrogen gas and the reactive intermediate dimethylcarbene. This guide provides the available quantitative data, outlines the decomposition pathway, and details essential experimental protocols for its synthesis and the study of its decomposition. Adherence to strict safety protocols is critical when working with this compound. For professionals in drug development and other scientific research fields, a thorough understanding of these properties is essential for harnessing the synthetic utility of this compound while ensuring laboratory safety.

References

An In-depth Technical Guide to the Hazards and Toxicity of 2-Diazopropane

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Diazopropane is a highly hazardous and reactive compound. The information provided herein is for informational purposes only and should not be considered a substitute for a thorough risk assessment and adherence to all applicable safety protocols. All operations involving this compound should be conducted by trained personnel in a controlled laboratory setting with appropriate personal protective equipment and engineering controls.

Executive Summary

This compound ((CH₃)₂CN₂) is a volatile and highly reactive diazoalkane. While a valuable reagent in organic synthesis for introducing the gem-dimethyl group, its utility is tempered by significant hazards, including high toxicity and explosive instability. This guide provides a comprehensive overview of the known hazards and toxicological profile of this compound, drawing from data on analogous diazo compounds where specific information is unavailable. It details experimental protocols for its synthesis, summarizes its physical and chemical properties, and elucidates its mechanism of toxicity. The aim is to equip researchers, scientists, and drug development professionals with the critical knowledge required for the safe handling and application of this potent chemical intermediate.

Physical and Chemical Properties

This compound is a red, mobile liquid with an unpleasant, overpowering odor. It is highly volatile and typically handled as a solution in a solvent like diethyl ether. Due to its instability, it is generally prepared for immediate use.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₆N₂ | N/A |

| Molecular Weight | 70.09 g/mol | N/A |

| Appearance | Red liquid | [1] |

| Boiling Point | Decomposes at room temperature | [1] |

| Stability | Unstable; first-order decay with a half-life of 3 hours at 0°C. | [2] |

Hazards and Toxicity

The hazards associated with this compound are twofold: its potential for explosive decomposition and its presumed high toxicity, characteristic of simple diazoalkanes.

Explosive Hazards

Diazo compounds as a class are known for their explosive nature, and this compound is no exception. It can decompose violently upon heating, exposure to sunlight, or contact with rough surfaces like ground glass joints.

Table 2: Explosive and Thermal Hazard Data for Diazo Compounds

| Hazard Parameter | General Value/Observation for Diazo Compounds | Reference |

| Thermal Stability | Onset of decomposition for various diazo compounds ranges from 75 to 160 °C. Electron-donating substituents, such as the alkyl groups in this compound, generally decrease thermal stability. | [3][4][5] |

| Enthalpy of Decomposition (ΔHD) | The average for diazo compounds without other energetic functional groups is approximately -102 kJ mol⁻¹. | [4][5][6] |

| Impact Sensitivity | Many diazo compounds are predicted to be impact-sensitive, leading to exothermic decomposition. | [3][4] |

| Explosivity | While many are not predicted to be explosive as neat substances, the risk of thermal runaway and subsequent explosion is significant, especially with larger quantities. | [3] |

Toxicological Profile

There is a notable lack of specific quantitative toxicological data (e.g., LD50, LC50) for this compound in publicly available literature. However, its toxicity is presumed to be high, based on the well-documented toxicity of other diazoalkanes like diazomethane.

Table 3: Summary of Toxicological Hazards of Diazoalkanes

| Toxicity Endpoint | General Effects of Diazoalkanes | Reference |

| Acute Toxicity | Strong respiratory irritants. Inhalation can cause eye irritation, cough, wheezing, asthmatic symptoms, pulmonary edema, and pneumonia. Systemic effects can include dizziness, weakness, and headache. | N/A |

| Mutagenicity | The potential for mutagenicity is a significant concern due to the alkylating nature of their metabolic byproducts. | N/A |

| Carcinogenicity | The carcinogenic potential of diazoalkanes is a serious consideration, though specific data for this compound is lacking. Their ability to alkylate DNA is a plausible mechanism for carcinogenicity. | N/A |

Mechanism of Toxicity

The toxicity of diazoalkanes is primarily attributed to their ability to act as alkylating agents in biological systems. In an acidic environment, such as that found in the stomach or in cellular microenvironments, the α-carbon of the diazo compound can be protonated. This leads to the formation of a highly unstable diazonium ion, which rapidly decomposes, releasing nitrogen gas and generating a reactive carbocation. This carbocation can then indiscriminately alkylate nucleophilic macromolecules, including DNA, RNA, and proteins, leading to cellular damage, mutations, and potentially cancer.

Experimental Protocols

Given the hazardous nature of this compound, it is crucial to follow well-established and tested procedures for its synthesis and handling. The following protocol is adapted from a procedure published in Organic Syntheses.[2]

Synthesis of this compound

Caution: This procedure should only be performed in a well-ventilated fume hood behind a blast shield. All glassware should be free of cracks and scratches. Ground glass joints should be avoided where possible.

Materials:

-

Acetone (B3395972) hydrazone

-

Yellow mercury(II) oxide

-

Potassium hydroxide (B78521)

-

Ethanol

-

Diethyl ether

-

Dry ice

-

Acetone

Equipment:

-

Two-necked round-bottomed flask

-

Magnetic stirrer

-

Dropping funnel

-

Distillation head with thermometer

-

Condenser

-

Receiving flask

-

Water bath

-

Vacuum source

Procedure:

-

Apparatus Setup: Assemble a distillation apparatus consisting of a two-necked round-bottomed flask equipped with a magnetic stirrer and a dropping funnel in one neck, and a distillation head with a thermometer in the other. Connect the distillation head to a condenser cooled with a dry ice/acetone bath, and a receiving flask also cooled in a dry ice/acetone bath.

-

Charging the Flask: In the distilling flask, place yellow mercury(II) oxide, diethyl ether, and a solution of potassium hydroxide in ethanol.

-

Reaction Initiation: Place the flask in a room-temperature water bath. Begin vigorous stirring and reduce the pressure in the system to approximately 250 mm Hg.

-

Addition of Hydrazone: Add acetone hydrazone dropwise from the dropping funnel.

-

Distillation: After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg. This compound will co-distill with the diethyl ether and collect in the cooled receiver.

-

Storage and Use: The resulting ethereal solution of this compound is unstable and should be used immediately. Store the solution at or below 0°C and away from light.

Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, a lab coat, and chemical-resistant gloves.

-

Engineering Controls: Work in a well-ventilated fume hood with the sash at the lowest practical height. A blast shield is essential.

-

Storage: Store solutions of this compound at or below 0°C in a tightly sealed container, away from light and sources of ignition. Do not store neat this compound.

-

Disposal: Unused this compound solutions should be quenched by carefully adding a proton source, such as acetic acid, in a controlled manner to avoid rapid gas evolution. Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

This compound is a potent synthetic tool that demands the utmost respect for its inherent hazards. The lack of comprehensive toxicological data necessitates a cautious approach, treating it as a highly toxic, mutagenic, and potentially carcinogenic substance. Its explosive nature requires careful control of reaction conditions and adherence to strict safety protocols. By understanding the information presented in this guide, researchers can better mitigate the risks associated with the use of this compound in their synthetic endeavors.

References

- 1. Cas 2684-60-8,this compound | lookchem [lookchem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Diazopropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characterization of 2-diazopropane, a volatile and unstable diazo compound. Due to its inherent instability, experimental spectroscopic data for this compound is scarce. This guide combines the limited available experimental data with computationally predicted spectroscopic information to provide a comprehensive resource for researchers. The methodologies described herein are tailored for handling and analyzing unstable compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. For this compound, the characteristic stretching frequency of the diazo group is of primary interest.

1.1. Predicted Infrared Spectral Data

Due to the challenges in obtaining experimental IR spectra of neat or solution-phase this compound, the following data is based on computational predictions. The most prominent vibrational modes are summarized in the table below.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N≡N stretch (diazo group) | 2080 - 2150 | Strong |

| C-H stretch (methyl groups) | 2950 - 3050 | Medium |

| C-N stretch | 1350 - 1400 | Medium |

| CH₃ asymmetric deformation | 1450 - 1470 | Medium |

| CH₃ symmetric deformation (umbrella) | 1370 - 1390 | Medium |

1.2. Experimental Protocol: Matrix Isolation Infrared Spectroscopy

To experimentally obtain an IR spectrum of the highly reactive this compound, matrix isolation is the recommended technique. This method involves trapping the molecule in an inert solid matrix at cryogenic temperatures, which prevents intermolecular reactions and allows for spectroscopic analysis.

Methodology:

-

Sample Preparation: this compound is synthesized in the gas phase immediately before deposition. A common method is the oxidation of acetone (B3395972) hydrazone with an oxidizing agent like mercury(II) oxide.

-

Matrix Deposition: The gaseous this compound is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI or KBr) cooled to approximately 10-20 K.

-

Spectral Acquisition: The infrared spectrum of the isolated this compound is then recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic vibrational frequencies, particularly the strong N≡N stretching band.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as ¹H and ¹³C. Due to the instability of this compound, low-temperature NMR is the required technique.

2.1. Predicted ¹H and ¹³C NMR Spectral Data

The following ¹H and ¹³C NMR chemical shifts are based on computational predictions.

¹H NMR Data (Predicted)

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| CH₃ | 1.5 - 2.0 | Singlet |

¹³C NMR Data (Predicted)

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C(N₂) | 20 - 30 |

| CH₃ | 15 - 25 |

2.2. Experimental Protocol: Low-Temperature NMR Spectroscopy

To acquire NMR spectra of this compound, the sample must be prepared and analyzed at low temperatures to minimize decomposition.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a deuterated solvent that remains liquid at low temperatures (e.g., CD₂Cl₂, THF-d₈). The synthesis is often carried out in situ in the NMR tube at a low temperature.

-

NMR Tube and Spectrometer Setup: A pre-cooled NMR tube is used. The NMR spectrometer's probe is cooled to the desired temperature (e.g., -80 °C or lower) before the sample is inserted.

-

Spectral Acquisition: ¹H and ¹³C NMR spectra are acquired rapidly to minimize the effects of sample degradation.

-

Data Processing: The Free Induction Decay (FID) is processed to obtain the frequency-domain spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Diazo compounds typically exhibit characteristic absorptions in the visible and near-UV regions.

3.1. Experimental UV-Vis Spectral Data

The following data is based on a reported experimental observation.

| Parameter | Value | Solvent |

| λmax (nm) | 500 | Ether |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | ~2 | Ether |

3.2. Experimental Protocol: UV-Vis Spectroscopy

Due to the instability of this compound, the UV-Vis spectrum should be acquired promptly after its synthesis.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., diethyl ether) at a known concentration. The preparation should be done at a low temperature (e.g., 0 °C) to slow decomposition.

-

Spectrometer Setup: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is used as a reference.

-

Spectral Acquisition: The absorbance spectrum of the this compound solution is recorded over a range of wavelengths, typically from 300 to 700 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

Disclaimer: The infrared and nuclear magnetic resonance spectroscopic data presented in this guide are based on computational predictions and should be used as a reference. Experimental verification is recommended, following the specialized protocols outlined for handling this unstable compound.

1H and 13C NMR of 2-Diazopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a valuable, yet highly reactive and potentially explosive, diazoalkane. Its utility in organic synthesis, particularly in cyclopropanation reactions and as a precursor to the dimethylcarbene diradical, is well-documented. However, its inherent instability makes isolation and characterization challenging. Consequently, this compound is almost exclusively generated and used in situ. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic properties of this compound, including predicted data due to the scarcity of experimental spectra, and detailed protocols for its in situ generation suitable for NMR analysis.

Predicted NMR Spectroscopic Data

Due to the unstable nature of this compound, obtaining high-quality, reproducible experimental NMR spectra is exceedingly difficult. Therefore, computational methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method, are invaluable for predicting its NMR parameters. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values serve as a reliable reference for identifying this transient species in reaction mixtures.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |

| CH₃ | 1.2 - 1.5 | Singlet |

Predicted data is based on computational modeling and may vary slightly from experimental values.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C(N₂) | 20 - 30 |

| CH₃ | 25 - 35 |

Predicted data is based on computational modeling and may vary slightly from experimental values.

Interpretation of NMR Data

The predicted ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the six equivalent methyl protons. The predicted chemical shift in the range of 1.2-1.5 ppm is consistent with methyl groups attached to an sp²-hybridized carbon.

The predicted ¹³C NMR spectrum should exhibit two signals. The signal for the diazo carbon (C(N₂)) is predicted to appear in the range of 20-30 ppm. The two equivalent methyl carbons are expected to resonate in a similar region, around 25-35 ppm. The exact positions can be influenced by solvent and temperature. The absence of any C-H coupling in a proton-decoupled ¹³C NMR spectrum would be expected.

Experimental Protocol: In Situ Generation of this compound for NMR Analysis

This protocol details a common method for the generation of this compound from acetone (B3395972) hydrazone, which can be adapted for in situ NMR studies.

Materials:

-

Acetone hydrazone

-

Yellow mercuric oxide (HgO)

-

Anhydrous diethyl ether (or other suitable deuterated solvent for NMR)

-

Anhydrous potassium hydroxide (B78521) (KOH)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

NMR tube fitted with a septum

Procedure:

-

Preparation of Reagents:

-

Freshly distill acetone hydrazone before use.

-

Ensure all glassware is oven-dried to be free of moisture.

-

Prepare a saturated solution of KOH in anhydrous ethanol.

-

-

In Situ Generation in an NMR Tube:

-

To a clean, dry NMR tube, add a small amount of yellow mercuric oxide and a catalytic amount of the ethanolic KOH solution.

-

Add the desired deuterated solvent (e.g., CDCl₃, benzene-d₆).

-

Cool the NMR tube in an ice bath.

-

Slowly add a solution of acetone hydrazone in the same deuterated solvent to the NMR tube via a syringe through the septum.

-

Gently agitate the tube to ensure mixing. The formation of this compound is often indicated by a color change.

-

A small amount of a drying agent like anhydrous MgSO₄ can be added to remove any water formed during the reaction.

-

-

NMR Acquisition:

-

Once the generation is deemed complete (typically after a few minutes), the NMR tube can be carefully transferred to the NMR spectrometer.

-

Acquire ¹H and ¹³C NMR spectra at a low temperature (e.g., 0 °C or below) to minimize the decomposition of the this compound.

-

Safety Precautions:

-

This compound is toxic and potentially explosive. All manipulations should be carried out in a well-ventilated fume hood behind a safety shield.

-

Avoid using ground-glass joints, as friction can detonate diazo compounds.

-

Use appropriate personal protective equipment (safety glasses, lab coat, gloves).

-

Diazo compounds can be decomposed by strong acids.

Logical Workflow for this compound NMR Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its NMR characterization.

Caption: Workflow for the in situ synthesis and NMR analysis of this compound.

Structure and Signaling Pathway

The following diagram illustrates the chemical structure of this compound and the origin of its predicted NMR signals.

Caption: Chemical structure and predicted NMR signal origins for this compound.

Infrared Spectroscopic Analysis of the Diazo Group in 2-Diazopropane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a volatile and reactive diazoalkane that serves as a versatile reagent in organic synthesis, primarily as a precursor to the dimethylcarbene carbene. The characterization of this compound, which is typically prepared and used in solution due to its instability, relies heavily on spectroscopic methods. Infrared (IR) spectroscopy is a principal tool for identifying and monitoring the presence of the diazo functional group, which exhibits a strong and characteristic absorption band. This technical guide provides an in-depth overview of the IR spectroscopy of the diazo group in this compound, including expected vibrational frequencies, experimental protocols for its synthesis and spectroscopic analysis, and a visualization of its preparative workflow.

Core Data Presentation

The following table summarizes the expected characteristic infrared absorption frequencies for this compound. The frequency for the diazo group is an estimation based on the typical range for diazoalkanes, as precise, cited experimental values for this compound are not consistently reported in the literature.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| Asymmetric N=N Stretch | Diazo | ~2040 - 2080 | Strong | This is the most characteristic absorption for the diazo group in diazoalkanes. The exact position can be influenced by the solvent.[2][3][4] |

| Asymmetric C-H Stretch (sp³) | -CH₃ | 2960 - 2970 | Strong | Typical for methyl groups.[2] |

| Symmetric C-H Stretch (sp³) | -CH₃ | 2870 - 2880 | Medium | Typical for methyl groups.[2] |

| Asymmetric C-H Bend (sp³) | -CH₃ | ~1460 | Medium | Also known as scissoring vibration. |

| Symmetric C-H Bend (sp³) | -CH₃ | ~1375 | Medium | Often referred to as the "umbrella" mode. |

| C-N Stretch | 1100 - 1300 | Medium |

Experimental Protocols

Due to its instability, this compound is typically synthesized and used in situ or as a solution in an inert solvent like diethyl ether. The following protocols describe a common method for its synthesis and a general procedure for obtaining its IR spectrum.

Synthesis of this compound in Diethyl Ether

This procedure is adapted from a well-established method for the preparation of this compound from acetone (B3395972) hydrazone.[5]

Materials:

-

Acetone hydrazone

-

Yellow mercury(II) oxide

-

Diethyl ether (anhydrous)

-

3 M solution of potassium hydroxide (B78521) in ethanol

-

Dry ice

-

Acetone

Equipment:

-

250 mL two-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Distillation head with a thermometer

-

Condenser

-

Receiver flask

-

Vacuum pump

-

Water bath

-

Cooling bath (-78 °C)

Procedure:

-

Assemble the distillation apparatus. Place the two-necked flask in a water bath on a magnetic stirrer. Equip the flask with a dropping funnel and a distillation head connected to a condenser. The condenser should lead to a receiver flask cooled to -78 °C in a dry ice/acetone bath.

-

To the distilling flask, add yellow mercury(II) oxide (0.27 mol), 100 mL of diethyl ether, and 4.5 mL of a 3 M solution of potassium hydroxide in ethanol.

-

Stir the mixture vigorously.

-

Reduce the pressure of the system to approximately 250 mm Hg.

-

Add acetone hydrazone (0.21 mol) dropwise from the dropping funnel to the stirred mixture.

-

After the addition is complete, continue stirring and gradually reduce the pressure to about 15 mm Hg.

-

This compound will co-distill with the diethyl ether and collect in the cooled receiver flask. The resulting ethereal solution is typically pale yellow.

-

The solution of this compound should be kept cold and used promptly due to its limited stability.

Infrared Spectroscopy of this compound Solution

This protocol outlines the general steps for acquiring the IR spectrum of the prepared this compound solution using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

Solution of this compound in diethyl ether

-

Reference solvent (diethyl ether)

-

IR-transparent salt plates (e.g., NaCl or KBr) or a liquid transmission cell

-

Pasteur pipette

-

Cleaning solvent (e.g., dry acetone or dichloromethane)

-

Lens paper

Equipment:

-

FTIR spectrometer

Procedure:

-

Spectrometer Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize. Purge the sample compartment with dry air or nitrogen if possible to minimize atmospheric water and carbon dioxide interference.

-

Background Spectrum:

-

If using salt plates, ensure they are clean and dry.

-

Acquire a background spectrum of the ambient atmosphere or, for better results, of the pure solvent (diethyl ether) between the salt plates or in the liquid cell. This will be subtracted from the sample spectrum.

-

-

Sample Preparation:

-

In a well-ventilated fume hood, use a Pasteur pipette to carefully place a drop or two of the cold this compound/ether solution onto one of the salt plates.

-

Carefully place the second salt plate on top to create a thin liquid film.

-

Alternatively, fill the liquid transmission cell with the sample solution.

-

-

Sample Spectrum Acquisition:

-

Quickly place the sample holder with the salt plates or the liquid cell into the sample compartment of the FTIR spectrometer.

-

Acquire the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The spectrometer software will automatically subtract the background spectrum from the sample spectrum.

-

Analyze the resulting spectrum, paying close attention to the region between 2000 cm⁻¹ and 2100 cm⁻¹ for the characteristic asymmetric N=N stretch of the diazo group.

-

-

Cleaning:

-

After analysis, carefully disassemble the salt plates or empty the liquid cell in a fume hood.

-

Clean the salt plates or cell with an appropriate dry solvent and dry them thoroughly with lens paper before storing them in a desiccator.

-

Mandatory Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the key steps and reagents involved in the synthesis of this compound from acetone hydrazone.

Conclusion

Infrared spectroscopy remains an indispensable technique for the qualitative and semi-quantitative analysis of this compound. The strong and characteristic asymmetric stretching vibration of the diazo group provides a clear spectral marker for its presence. While the inherent instability of this compound necessitates its preparation and analysis in solution, the experimental protocols outlined in this guide provide a robust framework for its synthesis and spectroscopic characterization. For drug development professionals and researchers in organic synthesis, a thorough understanding of these methods is crucial for effectively utilizing this reactive and valuable chemical intermediate. Further research employing advanced techniques such as two-dimensional IR spectroscopy could provide deeper insights into the vibrational dynamics and solvent interactions of the diazo group in this compound.

References

- 1. The covalently bound diazo group as an infrared probe for hydrogen bonding environments - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. eng.uc.edu [eng.uc.edu]

- 5. Organic Syntheses Procedure [orgsyn.org]

Mass Spectrometry of 2-Diazopropane and its Fragments: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Diazopropane ((CH₃)₂CN₂) is a volatile and reactive diazoalkane. Understanding its behavior under mass spectrometric conditions is crucial for its identification and for elucidating reaction mechanisms in which it participates. This technical guide provides a detailed overview of the mass spectrometry of this compound, including its expected fragmentation patterns, a proposed experimental protocol for its analysis, and a comparison with its simpler analog, diazomethane (B1218177).

Core Principles of Diazo Compound Mass Spectrometry

Under electron ionization (EI), diazo compounds typically undergo a characteristic primary fragmentation reaction: the facile loss of a neutral nitrogen molecule (N₂). This is due to the inherent instability of the diazo group and the thermodynamic stability of dinitrogen. The resulting carbene radical cation can then undergo further fragmentation or rearrangement.

Mass Spectrometry of Diazomethane (CH₂N₂) - An Analogous Case

To understand the expected mass spectrum of this compound, it is instructive to first examine the well-documented mass spectrum of diazomethane.

Experimental Data for Diazomethane

The following data was obtained from the NIST Chemistry WebBook for diazomethane under electron ionization.

| m/z | Relative Intensity (%) | Proposed Ion Fragment |

| 12 | 6.5 | C⁺ |

| 13 | 7.0 | CH⁺ |

| 14 | 21.0 | CH₂⁺ |

| 26 | 5.0 | C₂H₂⁺ |

| 28 | 8.0 | N₂⁺ / CO⁺ (background) |

| 39 | 5.0 | C₃H₃⁺ |

| 40 | 6.0 | C₃H₄⁺ |

| 41 | 20.0 | C₃H₅⁺ / [CH₂N]⁺ |

| 42 | 100.0 | [CH₂N₂]⁺ (Molecular Ion) |

| 43 | 25.0 | [H-CH₂N₂]⁺ |

Data Source: NIST Mass Spectrometry Data Center

Fragmentation Pathway of Diazomethane

The primary fragmentation of the diazomethane molecular ion ([CH₂N₂]⁺˙) is the loss of N₂, which would theoretically yield a fragment at m/z 14 ([CH₂]⁺˙). The significant peak at m/z 14 supports this pathway. The base peak at m/z 42 corresponds to the stable molecular ion. Other fragments arise from various bond cleavages and rearrangements.

Proposed Mass Spectrometry of this compound ((CH₃)₂CN₂)

By analogy with diazomethane and other diazo compounds, the mass spectrum of this compound is expected to be dominated by the loss of N₂.

Predicted Fragmentation Pathways

-

Molecular Ion Formation: (CH₃)₂CN₂ + e⁻ → [(CH₃)₂CN₂]⁺˙ + 2e⁻ (m/z = 70)

-

Primary Fragmentation (α-cleavage): The most favorable initial fragmentation is the expulsion of a neutral nitrogen molecule. [(CH₃)₂CN₂]⁺˙ → [(CH₃)₂C]⁺˙ + N₂ (m/z = 42)

-

Secondary Fragmentations: The resulting dimethylcarbene radical cation ([C(CH₃)₂]⁺˙) can undergo further fragmentation, such as the loss of a methyl radical. [(CH₃)₂C]⁺˙ → [C₂H₃]⁺ + CH₃˙ (m/z = 27)

Alternatively, rearrangement followed by loss of a hydrogen atom could occur.

Proposed Quantitative Data for this compound

The following table presents a hypothetical mass spectrum for this compound, based on the predicted fragmentation pathways. The relative intensities are estimations.

| m/z | Relative Intensity (%) (Proposed) | Proposed Ion Fragment |

| 15 | 15 | [CH₃]⁺ |

| 27 | 40 | [C₂H₃]⁺ |

| 28 | 5 | N₂⁺ |

| 39 | 25 | [C₃H₃]⁺ |

| 41 | 60 | [C₃H₅]⁺ (Propargyl cation) |

| 42 | 80 | [(CH₃)₂C]⁺˙ |

| 55 | 10 | [C₄H₇]⁺ |

| 70 | 100 | [(CH₃)₂CN₂]⁺˙ (Molecular Ion) |

It is anticipated that the molecular ion at m/z 70 would be the base peak due to the relative stability of the ionized molecule before fragmentation. The fragment at m/z 42, resulting from the loss of N₂, is also expected to be highly abundant.

Experimental Protocols

As no specific experimental protocol for the mass spectrometry of this compound is documented, a general procedure based on standard gas chromatography-mass spectrometry (GC-MS) with electron ionization is proposed. This protocol is modeled after methods used for the analysis of similar volatile organic compounds.

Proposed GC-MS Protocol for this compound Analysis

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MSD, Thermo Fisher GC-Orbitrap).

-

Capillary Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating volatile, non-polar compounds.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 split ratio) to handle potentially high concentrations and prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 2 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 10 - 200

-